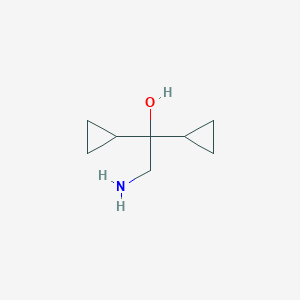![molecular formula C10H16ClNO B1527141 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride CAS No. 24740-32-7](/img/structure/B1527141.png)
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Overview
Description
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride is a chemical compound with the empirical formula C10H15NO . It is formed during the Beckman rearrangement of adamantanone oxime .
Synthesis Analysis
The synthesis of this compound involves the Beckman rearrangement of adamantanone oxime .Molecular Structure Analysis
The molecular weight of this compound is 165.23 . The SMILES string representation is O=C1N[C@H]2C[C@@H]3CC@HC[C@H]1C3 . The InChI key is OKDJIRNQPPBDKJ-SPJNRGJMSA-N .Physical And Chemical Properties Analysis
The compound has a melting point of 316-318 °C (lit.) . It is soluble in chloroform at a concentration of 2.5%, forming a clear, colorless solution .Scientific Research Applications
ATU-HCl has a wide range of applications in scientific research. It has been used as a ligand in the study of enzyme-catalyzed reactions, as well as in the study of the biochemical and physiological effects of various compounds. Additionally, ATU-HCl has been used in the study of drug metabolism and drug-drug interactions. It has also been used as a tool to study the structure-activity relationships of various compounds.
Mechanism of Action
ATU-HCl is a highly lipophilic compound that is capable of binding to various cellular targets. It has been shown to bind to the cytoplasmic membrane of cells, where it can interact with various enzymes and receptors. This binding can lead to a variety of effects, including the inhibition of enzyme activity, the activation of receptor signaling pathways, and the modulation of cell-signaling pathways.
Biochemical and Physiological Effects
ATU-HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have an anti-inflammatory effect, as well as an antinociceptive effect. Additionally, it has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have a protective effect against oxidative stress and to modulate the expression of various genes.
Advantages and Limitations for Lab Experiments
ATU-HCl has a number of advantages for use in laboratory experiments. It is a highly lipophilic compound, which makes it ideal for binding to various cellular targets. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It has a relatively high melting point, which can make it difficult to handle, and it has a relatively short half-life, which can make it difficult to maintain consistent concentrations.
Future Directions
The potential applications of ATU-HCl in scientific research are vast and varied. In the future, it could be used to further study the biochemical and physiological effects of various compounds, as well as to study the structure-activity relationships of various compounds. Additionally, it could be used in the study of drug metabolism and drug-drug interactions. It could also be used to further study the effects of oxidative stress, as well as to study the effects of various gene expression pathways. Finally, it could be used in the development of novel therapeutic agents for the treatment of various diseases.
Safety and Hazards
properties
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10;/h6-9H,1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLGFXRCLSLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



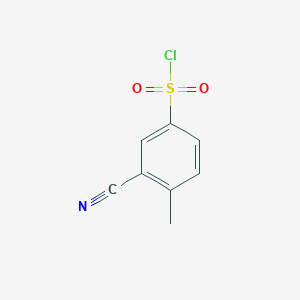

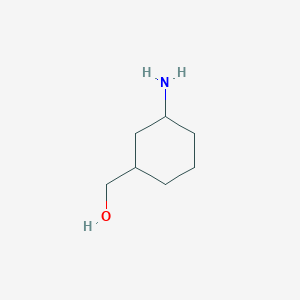

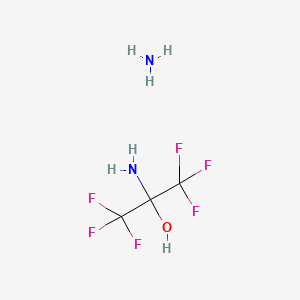
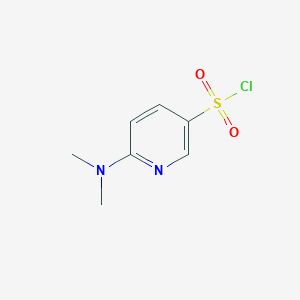
![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)
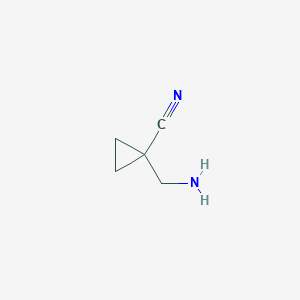
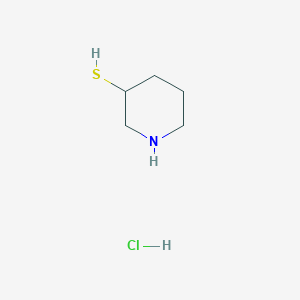
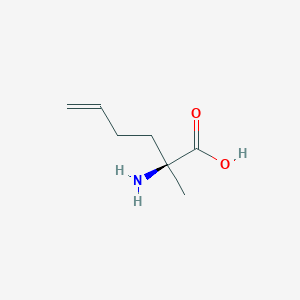

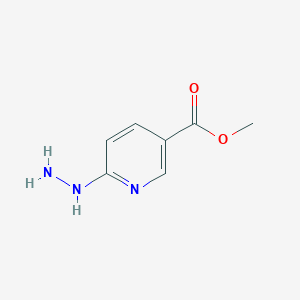
![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)
